molecular formula C13H11N3O3 B11545924 3-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone

3-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone

Cat. No. B11545924
M. Wt: 257.24 g/mol
InChI Key: WGVQPYDRRQOJQL-NTEUORMPSA-N
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Description

3-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom bonded to a hydrogen atom or an organic group This compound is synthesized by the reaction of 3-hydroxybenzaldehyde with 4-nitrophenylhydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone typically involves the condensation reaction between 3-hydroxybenzaldehyde and 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oximes or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

3-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound can be used in biochemical assays to study enzyme activities and interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone involves its interaction with molecular targets such as enzymes or receptors. The hydrazone bond (C=N) can participate in various biochemical reactions, influencing the activity of enzymes or other proteins. The nitro group can also undergo reduction to form reactive intermediates that can interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone: Characterized by the presence of a hydroxyl group on the benzaldehyde ring and a nitro group on the phenylhydrazine moiety.

    4-Hydroxy-3-(3-nitrophenyl)diazenylbenzaldehyde: An azo compound with similar functional groups but different structural arrangement.

    3-Hydroxybenzaldehyde (4-aminophenyl)hydrazone: Similar structure but with an amino group instead of a nitro group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

properties

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

3-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C13H11N3O3/c17-13-3-1-2-10(8-13)9-14-15-11-4-6-12(7-5-11)16(18)19/h1-9,15,17H/b14-9+

InChI Key

WGVQPYDRRQOJQL-NTEUORMPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)O)C=NNC2=CC=C(C=C2)[N+](=O)[O-]

solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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